Ranatuerin-6

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ranatuerin-6 is a natural product found in Lithobates catesbeianus with data available.

科学研究应用

Antimicrobial Applications

1. Broad-Spectrum Antimicrobial Activity

Ranatuerin-6 has demonstrated effectiveness against a variety of pathogens, including both Gram-positive and Gram-negative bacteria. Research indicates that it can inhibit the growth of methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli, showcasing its potential as an alternative to traditional antibiotics .

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus (MRSA) | 256 µM |

| Escherichia coli | 128 µM |

| Candida albicans | 64 µM |

2. Mechanism of Action

The antimicrobial action of this compound is primarily attributed to its ability to disrupt bacterial membranes. Studies reveal that the peptide forms pores in the lipid bilayer, leading to ion leakage and ultimately cell death . This mechanism is particularly effective against resistant strains of bacteria.

Anticancer Applications

1. Inhibition of Tumor Cell Proliferation

This compound has shown promising results in inhibiting the proliferation of various cancer cell lines. Notably, it has been observed to induce apoptosis in prostate cancer cells (PC-3), highlighting its potential as an anticancer agent .

| Cancer Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| Prostate cancer (PC-3) | 5 µM | Induction of apoptosis |

| Lung cancer (H157) | 6 µM | Cell cycle arrest |

2. Case Study: Prostate Cancer Treatment

In a controlled study, treatment with this compound resulted in significant apoptosis in PC-3 cells as evidenced by Annexin V-FITC staining and activation of Caspase-3 pathways within hours of exposure . This rapid response suggests that this compound could be developed into a therapeutic agent for aggressive prostate cancer.

Structural Insights

The structural integrity of this compound is critical for its biological activity. The peptide's amphipathic nature allows it to interact effectively with lipid membranes. Structural modifications can enhance its potency; for instance, variations that maintain charge distribution and hydrophobicity are essential for maximizing antimicrobial and anticancer effects .

属性

IUPAC 名称 |

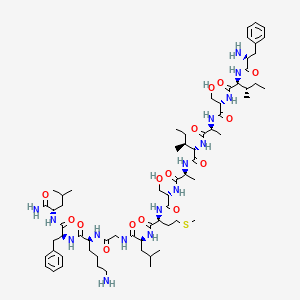

(2S)-6-amino-N-[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]hexanamide |

|---|---|

InChI |

InChI=1S/C67H109N15O15S/c1-12-39(7)54(81-58(88)42(10)72-64(94)51(35-83)80-67(97)55(40(8)13-2)82-59(89)45(69)32-43-22-16-14-17-23-43)66(96)73-41(9)57(87)79-52(36-84)65(95)75-47(27-29-98-11)62(92)77-49(31-38(5)6)60(90)71-34-53(85)74-46(26-20-21-28-68)61(91)78-50(33-44-24-18-15-19-25-44)63(93)76-48(56(70)86)30-37(3)4/h14-19,22-25,37-42,45-52,54-55,83-84H,12-13,20-21,26-36,68-69H2,1-11H3,(H2,70,86)(H,71,90)(H,72,94)(H,73,96)(H,74,85)(H,75,95)(H,76,93)(H,77,92)(H,78,91)(H,79,87)(H,80,97)(H,81,88)(H,82,89)/t39-,40-,41-,42-,45-,46-,47-,48-,49-,50-,51-,52-,54-,55-/m0/s1 |

SMILES |

CCC(C)C(C(=O)NC(C)C(=O)NC(CO)C(=O)NC(CCSC)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)N)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(C(C)CC)NC(=O)C(CC2=CC=CC=C2)N |

生物活性 |

Antibacterial |

序列 |

FISAIASMLGKFL |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。